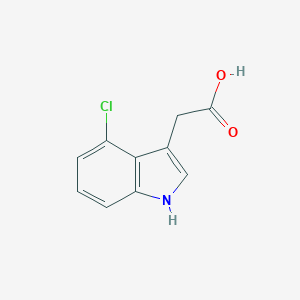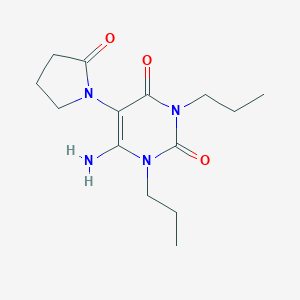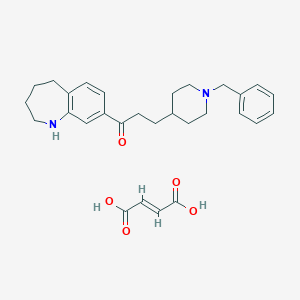
1,3-Dimesityl-1H-imidazol-3-ium-2-ide
Übersicht
Beschreibung
1,3-Dimesityl-1H-imidazol-3-ium-2-ide is an organic compound . It is often used as a phosphine-free ligand in various metal-catalyzed coupling reactions . It serves as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions .
Molecular Structure Analysis
The molecular formula of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide is C21H24N2 . The exact mass is 304.19400 . The structure of the molecule is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The compound is a powder that can range from white to off-white in color . It has a melting point of 140ºC and a boiling point of 442.706ºC at 760 mmHg . The flash point is 199.09ºC .Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
“1,3-Dimesitylimidazol-2-ylidene” is widely used as a stable N-heterocyclic carbene (NHC) ligand in catalysis . It facilitates various organic transformations, including coupling reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules . Its stability and strong σ-donating ability enhance the reactivity of metal catalysts, making it valuable for synthesizing pharmaceuticals and fine chemicals.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for creating novel NHC-metal complexes with potential biological activities . Research is ongoing to explore these complexes as therapeutic agents, given their ability to interact with biological molecules in specific ways.
Material Science
“1,3-Dimesitylimidazol-2-ylidene” can be incorporated into materials to modify their electronic properties . Its use in organic photovoltaic cells as part of the active layer has been explored, aiming to improve the efficiency of light absorption and charge transport.
Wirkmechanismus
Target of Action
The primary target of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide is the transition metal elements in the group 11 . It acts as a ligand in various metal-catalyzed coupling reactions .
Mode of Action
1,3-Dimesityl-1H-imidazol-3-ium-2-ide, also known as 1,3-Dimesitylimidazol-2-ylidene, interacts with its targets by forming a complex with them . This complex is formed via the insertion of formaldehyde into the copper–carbon bond in an N-heterocyclic carbene complex of copper(I) chloride .
Biochemical Pathways
The compound is involved in the Suzuki coupling reaction , a type of cross-coupling reaction, where it facilitates the coupling of arylboronic acids with relatively unreactive aryl chlorides . This reaction is a key step in many organic synthesis processes.
Pharmacokinetics
It’s known that the compound is asolid at room temperature . Its boiling point is 442.706ºC at 760 mmHg , and it has a melting point of 140ºC . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of the action of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide is the formation of a new compound through the Suzuki coupling reaction . This reaction is often used in organic synthesis to create biaryl compounds, which are common in various pharmaceuticals and organic materials.
Action Environment
The action of 1,3-Dimesityl-1H-imidazol-3-ium-2-ide can be influenced by environmental factors. For instance, it needs to be stored under inert gas and should be protected from moisture . These conditions are necessary to maintain the stability and efficacy of the compound.
Safety and Hazards
1,3-Dimesityl-1H-imidazol-3-ium-2-ide is classified as a flammable solid and an irritant . It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-1-ium-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6/h7-12H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWCSGERIELPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456010 | |
| Record name | IMes | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimesityl-1H-imidazol-3-ium-2-ide | |
CAS RN |
141556-42-5 | |
| Record name | 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IMes | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dimesitylimidazol-2-ylidene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of IMes?
A1: IMes has the molecular formula C21H22N2 and a molecular weight of 302.41 g/mol.
Q2: Are there any spectroscopic data available for IMes?
A2: While the provided papers focus on IMes as a ligand in metal complexes, general spectroscopic data for NHCs like IMes include:
Q3: What are the typical solvents used for reactions involving IMes?
A: Common solvents include anhydrous and degassed toluene, tetrahydrofuran, dichloromethane, and hexane, depending on the specific reaction conditions. []
Q4: What types of reactions can be catalyzed by metal complexes containing IMes?
A4: IMes-containing metal complexes are highly effective catalysts for various reactions, including:
- Olefin Metathesis: IMes-ruthenium complexes exhibit excellent activity in ring-closing metathesis (RCM) reactions, even for challenging substrates like hindered heterodienes. []
- Suzuki-Miyaura Coupling: Pd complexes bearing IMes derivatives show high activity for coupling aryl halides with phenylboronic acid. []
- Hydroboration: IMes-nickel complexes catalyze the anti-Markovnikov hydroboration of alkenes, with the regioselectivity being tunable by the choice of borane reagent. []
- Staudinger Reaction: Both IMes and its saturated analogue (SIMes) promote the [2+2] cycloaddition of ketenes and N-protected imines, with IMes generally exhibiting superior activity. []
Q5: How does the steric bulk of IMes influence its catalytic activity?
A5: The bulky mesityl substituents on the nitrogen atoms in IMes contribute to its steric bulk. This bulk can affect:
- Catalyst Stability: Providing steric protection to the metal center, enhancing catalyst stability. []
- Substrate Selectivity: Favoring reactions with less sterically hindered substrates. [, ]
- Reaction Mechanism: Influencing the preferred reaction pathway and product distribution. [, ]
Q6: What is the role of IMes in palladium-catalyzed Suzuki-Miyaura reactions?
A: IMes acts as a strong σ-donating ligand in Pd complexes, facilitating oxidative addition to aryl halides and promoting the transmetalation step in the catalytic cycle. Its steric bulk also contributes to reductive elimination, leading to the desired coupled product. []
Q7: Have computational methods been used to study IMes and its metal complexes?
A7: Yes, Density Functional Theory (DFT) calculations are extensively used to:
- Investigate Reaction Mechanisms: Elucidating reaction pathways, transition states, and intermediates in IMes-catalyzed reactions. [, ]
- Analyze Electronic Structure: Understanding the bonding interactions between IMes and metal centers. [, ]
- Predict Catalytic Activity: Rationalizing observed reactivity trends and guiding the design of new IMes-based catalysts. [, ]
Q8: How do structural modifications to the IMes scaffold affect its properties?
A8: Modifying the IMes structure can significantly alter its steric and electronic properties, impacting its coordination chemistry and catalytic activity. Examples include:
- N-Substituents: Changing the steric bulk of the N-aryl groups can directly affect the stability and selectivity of the resulting metal complexes. [, ]
- Backbone Saturation: Using the saturated analogue SIMes can lead to variations in catalyst activity and selectivity compared to IMes, as observed in the Staudinger reaction. [, ]
- Introduction of Functional Groups: Introducing functional groups on the aryl rings or the imidazole backbone can alter the electronic properties of IMes and enable further modification or immobilization. [, ]
Q9: How can the stability of IMes be enhanced?
A9: While IMes itself is sensitive to air and moisture, its stability can be significantly improved through:
- Formation of Metal Complexes: Coordination to a metal center typically enhances stability. []
- Storage as Imidazolium Salts: The corresponding imidazolium salts are air-stable and can be easily deprotonated to generate IMes in situ before use. []
- Use of Protective Atmospheres: Handling and storing IMes and its precursors under inert atmospheres like nitrogen or argon is crucial to prevent decomposition. []
Q10: Can IMes stabilize low-valent metal centers?
A: Yes, IMes has been successfully used to stabilize low-valent metal centers like Ni(0), Co(I), and Ga(I). The strong σ-donating ability of IMes helps stabilize these electron-rich metal centers, while its steric bulk provides kinetic protection against unwanted reactions. [, , ]
Q11: Can IMes-containing metal complexes be used for photoinduced reactions?
A: Yes, cationic Ru(II) complexes containing IMes or its saturated analogue (IMesH2) and labile ligands like tBuCN have been successfully employed as latent precatalysts for UV-induced ring-opening metathesis polymerization (ROMP). These complexes are stable in the dark but readily activate upon UV irradiation to initiate polymerization. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)






![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)





